Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate
Description
Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate is a heterocyclic compound featuring a 1,2,4-triazin-3-thione core. The triazinone-thione moiety is known for its role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications.
Properties
IUPAC Name |
benzyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-9(19-7-8-4-2-1-3-5-8)6-13-10-11(18)14-12(20)16-15-10/h1-5H,6-7H2,(H,13,15)(H2,14,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNTBKZKIFHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC2=NNC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate (target compound) with structurally related derivatives, focusing on molecular features, substituents, and inferred properties.
Notes:
- Molecular Weight & Lipophilicity: The target compound’s benzyl ester group increases molecular weight (~329.3*) compared to simpler analogs like the acetamide derivative (185.14) . This suggests superior membrane permeability but possible challenges in aqueous solubility.
- Functional Group Variations:
- Thioxo vs. Dioxo: The thioxo (C=S) group in the target compound and CAS 91511-34-1 may confer distinct reactivity (e.g., nucleophilic thiol interactions) compared to dioxo (C=O) derivatives like CAS 307524-95-4 .
- Ester vs. Acid/Amide: Benzyl/ethyl esters (target compound, CAS 459193-88-5) are more lipophilic than carboxylic acids (CAS 91511-34-1) or amides (CAS 307524-95-4), influencing bioavailability .
Research Findings and Structural Insights
- Synthetic Accessibility: The benzyl ester group in the target compound can be synthesized via nucleophilic substitution or esterification, similar to methods described for methyl benzoate-triazine derivatives in .
- Stability Considerations: Thioxo-triazinones (e.g., target compound) may exhibit lower oxidative stability than dioxo analogs, requiring inert storage conditions .
- Pharmacophore Potential: The triazinone-thione core is a validated pharmacophore in antimicrobial agents, as seen in CAS 568570-10-5 (propanoic acid derivative) .
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